N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-7-ethoxybenzofuran-2-carboxamide hydrochloride
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Overview
Description
“N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-7-ethoxybenzofuran-2-carboxamide hydrochloride” is a complex organic compound . It has been suggested for further structure optimization and in-depth studies as a possible 5-LOX inhibitor .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups. The molecular formula is C26H28ClN3O2S, with an average mass of 482.037 Da and a monoisotopic mass of 481.159088 Da .Scientific Research Applications
Heterocyclic Compound Synthesis
Research on the synthesis of novel heterocyclic compounds, including those with thieno[2,3-b]pyridine cores, illustrates the compound's relevance in creating new chemical entities. These entities often exhibit diverse biological activities, making them valuable in drug discovery and materials science. The synthesis of pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines and related systems demonstrates the compound's utility in exploring new pharmacophores (Bakhite, Al‐Sehemi, & Yamada, 2005).
Antimicrobial Activity
Derivatives of thieno[2,3-b]pyridine and similar heterocyclic compounds have been studied for their antimicrobial properties. For example, new pyridine derivatives have shown variable and modest activity against bacteria and fungi, indicating the potential of such compounds in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Anti-inflammatory and Analgesic Agents
Compounds derived from benzodifuranyl and related structures have been synthesized and evaluated for their anti-inflammatory and analgesic properties. Some derivatives exhibit high inhibitory activity on COX-2 selectivity, analgesic activity, and anti-inflammatory activity, suggesting their potential as therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antitumor and Antioxidant Activities
The synthesis of heterocyclic compounds incorporating the cyanoacetamide group, including benzothiophenes, has been explored for antitumor and antioxidant activities. Some synthesized compounds demonstrate promising antioxidant activities, indicating the chemical framework's potential in cancer research and oxidative stress management (Bialy & Gouda, 2011).
Heterocyclic Carboxamides as Antipsychotic Agents
Studies on heterocyclic carboxamides, especially those with structural similarities to the given compound, have explored their potential as antipsychotic agents. Evaluations in vitro for receptor binding and in vivo for pharmacological effects have identified compounds with promising activities, underscoring the importance of heterocyclic chemistry in developing new treatments for psychiatric disorders (Norman et al., 1996).
Future Directions
The high binding energy for this compound suggests its potential for further structure optimization and the need for in-depth studies as a possible 5-LOX inhibitor . This indicates that future research could focus on optimizing its structure to enhance its inhibitory activity and further exploring its potential therapeutic applications.
Properties
IUPAC Name |
N-(6-benzyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-7-ethoxy-1-benzofuran-2-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O3S.ClH/c1-2-31-21-10-6-9-18-13-22(32-24(18)21)25(30)28-26-20(14-27)19-11-12-29(16-23(19)33-26)15-17-7-4-3-5-8-17;/h3-10,13H,2,11-12,15-16H2,1H3,(H,28,30);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAWBDZJRQRDVBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=C2)C(=O)NC3=C(C4=C(S3)CN(CC4)CC5=CC=CC=C5)C#N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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